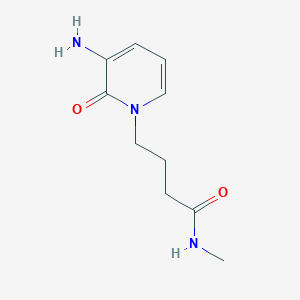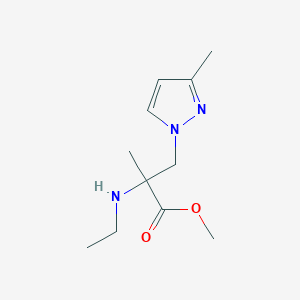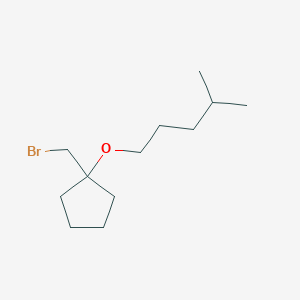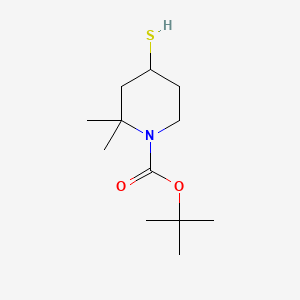
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, two methyl groups, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-4-sulfanylpiperidine with tert-butyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-sulfanylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and sulfanyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C12H23NO2S |
|---|---|
Molekulargewicht |
245.38 g/mol |
IUPAC-Name |
tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-11(2,3)15-10(14)13-7-6-9(16)8-12(13,4)5/h9,16H,6-8H2,1-5H3 |
InChI-Schlüssel |
WPJWTSKGTAEDBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


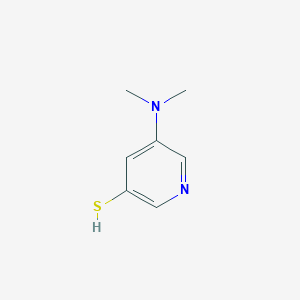
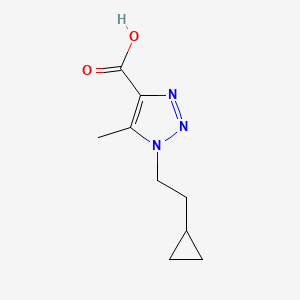
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
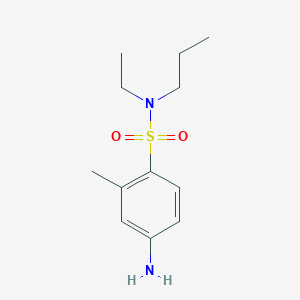
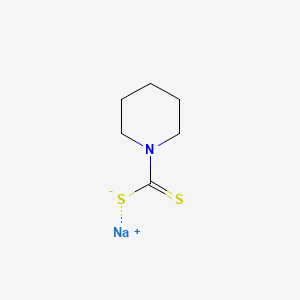


![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
